molecular formula C6H6ClF3N2 B2581880 (2,3,6-Trifluorophenyl)hydrazine hydrochloride CAS No. 2137836-61-2

(2,3,6-Trifluorophenyl)hydrazine hydrochloride

Cat. No.: B2581880
CAS No.: 2137836-61-2
M. Wt: 198.57
InChI Key: YTXCKYWGUVFJGN-UHFFFAOYSA-N
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Description

(2,3,6-Trifluorophenyl)hydrazine hydrochloride is a fluorinated aromatic hydrazine derivative with the molecular formula C₆H₆ClF₃N₂ (CAS: 2137836-61-2) and a molecular weight of 198.58 g/mol . Structurally, it features three fluorine atoms at the 2-, 3-, and 6-positions of the phenyl ring, coupled with a hydrazine group (–NH–NH₂) that is protonated as a hydrochloride salt. This compound is primarily used as a key intermediate in pharmaceutical synthesis, particularly for constructing heterocyclic frameworks like pyridoindoles and indole derivatives . Its high reactivity and fluorine-driven electronic effects make it valuable for modulating drug candidates' pharmacokinetic properties .

Properties

IUPAC Name

(2,3,6-trifluorophenyl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2.ClH/c7-3-1-2-4(8)6(11-10)5(3)9;/h1-2,11H,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXCKYWGUVFJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)NN)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137836-61-2
Record name (2,3,6-trifluorophenyl)hydrazine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,6-Trifluorophenyl)hydrazine hydrochloride typically involves the reaction of 2,3,6-trifluoroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

C6H3F3NH2+N2H4H2O+HClC6H3F3NHNH2HCl+H2OC_6H_3F_3NH_2 + N_2H_4 \cdot H_2O + HCl \rightarrow C_6H_3F_3NHNH_2 \cdot HCl + H_2O C6​H3​F3​NH2​+N2​H4​⋅H2​O+HCl→C6​H3​F3​NHNH2​⋅HCl+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of automated reactors and optimized reaction conditions to maximize yield and purity. The process may also involve purification steps such as recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2,3,6-Trifluorophenyl)hydrazine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction may produce amines. Substitution reactions can lead to a wide range of substituted phenylhydrazine derivatives .

Scientific Research Applications

(2,3,6-Trifluorophenyl)hydrazine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2,3,6-Trifluorophenyl)hydrazine hydrochloride involves its interaction with various molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s reactivity and binding affinity to specific enzymes and receptors. This can lead to the modulation of biochemical pathways and the exertion of specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorine-Substituted Phenylhydrazine Hydrochlorides

(2,3,5-Trifluorophenyl)hydrazine Hydrochloride
  • Molecular Formula : C₆H₆ClF₃N₂ (CAS: 1909312-01-1; MW: 198.57 g/mol) .
  • Key Differences : Fluorine substitution at 2,3,5-positions instead of 2,3,4.
  • Applications: Similar to the 2,3,6-isomer, it is employed in agrochemical and pharmaceutical synthesis.
(2,4,5-Trifluorophenyl)hydrazine Hydrochloride
  • Molecular Formula : C₆H₆ClF₃N₂ (CAS: 1024006-03-8; MW: 198.57 g/mol) .
  • Key Differences : Fluorine at 2,4,5-positions.
  • Synthesis Impact : The substitution pattern may influence regioselectivity in heterocycle formation compared to the 2,3,6-isomer. For example, in pyridoindole synthesis, meta-fluorine positions could sterically hinder or direct ring closure differently .
3-Fluorophenylhydrazine Hydrochloride
  • Molecular Formula : C₆H₇ClF₃N₂ (CAS: 2924-16-5; MW: 197.04 g/mol) .
  • Key Differences : Single fluorine at the 3-position.
  • Yields for downstream products (e.g., tetrahydroindoles) are typically lower (e.g., 22–37% for difluoro analogs vs. higher yields for trifluoro derivatives) .

Chloro-Fluoro Mixed Substituted Analogs

(3-Chloro-2-fluorophenyl)hydrazine Hydrochloride
  • Molecular Formula : C₆H₆Cl₂FN₂ (CAS: 517920-75-1; MW: 213.03 g/mol) .
  • Key Differences : Chlorine at 3-position and fluorine at 2-position.
  • Applications : The chloro substituent enhances lipophilicity, which may improve blood-brain barrier penetration in CNS drug candidates compared to purely fluorinated analogs .
3-Chloro-4-fluorophenylhydrazine Hydrochloride
  • Molecular Formula : C₆H₆Cl₂FN₂ (CAS: 175135-74-7; MW: 197.04 g/mol; mp: 211–212°C) .
  • Thermal Stability : Higher melting point than (2,3,6-trifluorophenyl)hydrazine hydrochloride (data unavailable for the latter), suggesting stronger crystal lattice interactions due to chlorine .

Methoxy-Fluoro Substituted Analogs

(2-Fluoro-4-methoxyphenyl)hydrazine Hydrochloride
  • Molecular Formula : C₇H₉ClFN₂O (MW: 205.1 g/mol) .
  • Key Differences : Methoxy group at 4-position introduces electron-donating effects, countering fluorine’s electron withdrawal.

Spectral Data Comparison

  • UPLC-MS Retention Times :
    • (2,5-Difluorophenyl)hydrazine HCl: tR = 1.41 min
    • (2-Fluoro-4-methoxyphenyl)hydrazine HCl: tR = 1.31 min
    • 3-Fluorophenylhydrazine HCl: tR = 1.56 min Trifluorinated analogs likely exhibit longer retention times due to increased hydrophobicity.

Biological Activity

(2,3,6-Trifluorophenyl)hydrazine hydrochloride is an organic compound with the molecular formula C7_7H7_7ClF3_3N2_2. It features a hydrazine functional group attached to a trifluorinated phenyl ring, which contributes to its unique chemical properties and biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development and materials science.

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity . It has been evaluated against various cancer cell lines, showing promising results. The trifluoromethyl groups enhance its lipophilicity and metabolic stability, potentially contributing to its biological efficacy. For instance, studies have reported IC50_{50} values in the low micromolar range against several cancer cell lines, suggesting effective antiproliferative properties .

While the specific mechanism of action for this compound remains unclear, it is hypothesized that its ability to react with carbonyl groups in biological molecules may play a role in its therapeutic effects. This reactivity is common among hydrazine derivatives, which have been associated with various biological activities including antimicrobial and anticancer effects .

Comparative Biological Activity

The compound can be compared to other hydrazine derivatives known for their diverse biological activities. The following table summarizes some related compounds and their respective activities:

Compound Structural Features Biological Activity
2-(Trifluoromethyl)phenylhydrazineContains a trifluoromethyl groupAntitumor activity
4-TrifluoromethylphenylhydrazineTrifluoromethyl at para positionPotential anti-inflammatory
2-Amino-5-trifluoromethylphenolAmino group instead of hydrazineAntioxidant properties
1-(Trifluoromethyl)-1H-pyrazolePyrazole ring structureAntimicrobial activity

This table illustrates how the trifluorinated structure influences the biological activity of similar compounds.

Case Study: Antitumor Activity

A study conducted by researchers evaluated the antiproliferative effects of this compound on human cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The compound demonstrated notable activity with IC50_{50} values ranging from 4 to 17 µM across these cell lines. This suggests that it may serve as a lead compound for further development in anticancer therapies .

Interaction Studies

Interaction studies utilizing techniques such as molecular docking and binding affinity assays have been employed to assess the potential targets of this compound within biological systems. These studies are crucial for understanding the therapeutic potential and safety profile of this compound. Initial findings indicate that it may interact with key enzymes involved in cancer progression .

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